molecular formula C13H16N2 B2989087 2-(Azepan-1-yl)benzonitrile CAS No. 72767-22-7

2-(Azepan-1-yl)benzonitrile

Cat. No.: B2989087
CAS No.: 72767-22-7
M. Wt: 200.285
InChI Key: QNRADTVJBORONY-UHFFFAOYSA-N
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Description

2-(Azepan-1-yl)benzonitrile is an organic compound with the molecular formula C13H16N2 and a molecular weight of 200.28 g/mol . It features a benzonitrile group attached to an azepane ring, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing benzonitrile derivatives involves the reaction of benzaldehyde with hydroxylamine hydrochloride . This reaction typically requires a catalyst and specific reaction conditions to proceed efficiently. For instance, the use of ionic liquids as recycling agents has been explored to enhance the reaction’s efficiency and environmental friendliness .

Industrial Production Methods

Industrial production methods for 2-(Azepan-1-yl)benzonitrile are not extensively documented. the general approach involves multi-step organic synthesis, starting from readily available precursors and employing various catalysts and solvents to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-yl)benzonitrile can undergo several types of chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(Azepan-1-yl)benzonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Azepan-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(Azepan-1-yl)benzonitrile include:

Uniqueness

What sets this compound apart from these similar compounds is its unique azepane ring structure, which can impart different chemical and biological properties. This uniqueness makes it valuable for specific applications where other benzonitrile derivatives may not be as effective.

Properties

IUPAC Name

2-(azepan-1-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c14-11-12-7-3-4-8-13(12)15-9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRADTVJBORONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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